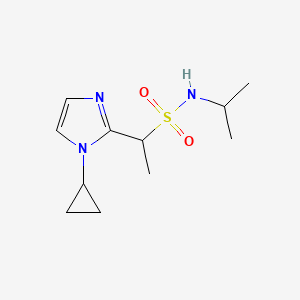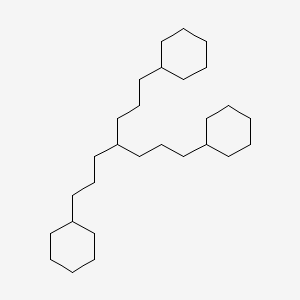
1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane is a complex organic compound with the molecular formula C28H52. It is characterized by its unique structure, which includes multiple cyclohexyl groups attached to a heptane backbone. This compound is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane typically involves the reaction of cyclohexyl derivatives with heptane intermediates under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the desired product. Specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents such as chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .
Aplicaciones Científicas De Investigación
1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific physiological responses. The exact molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
- 1,7-Diphenyl-4-(3-cyclohexylpropyl)heptane
- 1,7-Dicyclohexyl-4-(3-phenylpropyl)heptane
- 1,7-Dicyclohexyl-4-(3-cyclohexylbutyl)heptane
Comparison: Compared to these similar compounds, 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane is unique due to its specific arrangement of cyclohexyl groups and the heptane backbone. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
55334-73-1 |
|---|---|
Fórmula molecular |
C28H52 |
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
[7-cyclohexyl-4-(3-cyclohexylpropyl)heptyl]cyclohexane |
InChI |
InChI=1S/C28H52/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h25-28H,1-24H2 |
Clave InChI |
IJBGDXMHVWEWQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCC(CCCC2CCCCC2)CCCC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



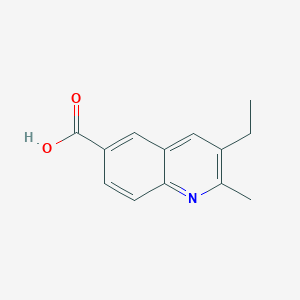


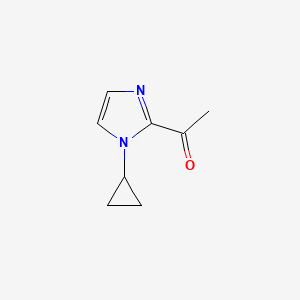
![2-[(4-Butan-2-yloxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13956315.png)
![(4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13956329.png)
![4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione](/img/structure/B13956335.png)

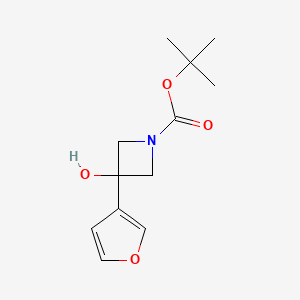
![2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956371.png)
